N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a quinoline moiety, with an ethyl group at the nitrogen atom and a nitrobenzamide group attached to the quinoline ring.
Preparation Methods
The synthesis of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazoloquinoline core: This can be achieved by treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate.
Introduction of the nitrobenzamide group: The pyrazoloquinoline intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets in cells. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key cellular pathways. For example, it may inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By blocking these pathways, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide can be compared with other quinoline derivatives and pyrazole-containing compounds:
1H-pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Quinoline derivatives: Compounds such as chloroquine and camptothecin have different substituents and biological targets, highlighting the unique properties of this compound.
Pyrazole derivatives: These compounds, such as pyrazolo[3,4-b]pyridine derivatives, may have different pharmacological profiles and applications.
By comparing these compounds, researchers can better understand the unique features and potential advantages of this compound.
Properties
IUPAC Name |
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-2-23-18-15(11-13-5-3-4-6-16(13)20-18)17(22-23)21-19(25)12-7-9-14(10-8-12)24(26)27/h3-11H,2H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHXXNFKXFOLJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.